Actinomycin E2

概要

説明

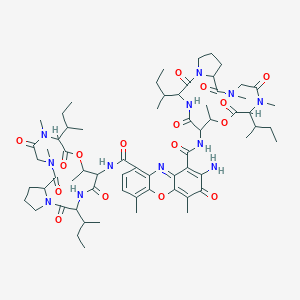

Actinomycin E2 is a member of the actinomycin family, a group of chromopeptide antibiotics produced by various species of the genus Streptomyces. These compounds are known for their potent antimicrobial and antitumor activities. This compound, like other actinomycins, contains a phenoxazinone chromophore and peptide lactone rings, which contribute to its biological activity.

準備方法

Synthetic Routes and Reaction Conditions: Actinomycin E2 is typically produced through fermentation processes involving Streptomyces species. The production involves cultivating the bacteria in a nutrient-rich medium under controlled conditions. The fermentation broth is then extracted, and the actinomycin compounds are purified using chromatographic techniques.

Industrial Production Methods: Industrial production of this compound follows similar fermentation processes but on a larger scale. Optimization of fermentation conditions, such as pH, temperature, and nutrient concentration, is crucial to maximize yield. The use of bioreactors allows for precise control of these parameters, ensuring consistent production of high-quality this compound.

化学反応の分析

Types of Reactions: Actinomycin E2 undergoes various chemical reactions, including:

Oxidation: The phenoxazinone chromophore can be oxidized under specific conditions.

Reduction: Reduction reactions can modify the chromophore, altering its biological activity.

Substitution: The peptide lactone rings can undergo substitution reactions, leading to the formation of derivatives with different properties.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents under controlled pH and temperature.

Reduction: Sodium borohydride or other reducing agents in an appropriate solvent.

Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst.

Major Products: The major products of these reactions include modified actinomycin derivatives with potentially altered biological activities. These derivatives can be further studied for their antimicrobial and antitumor properties.

科学的研究の応用

Actinomycin E2 has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study the chemistry of phenoxazinone chromophores and peptide lactone rings.

Biology: Investigated for its interactions with DNA and RNA, providing insights into the mechanisms of gene expression and regulation.

Medicine: Explored for its antitumor properties, particularly in the treatment of various cancers. This compound has shown promise in preclinical studies for its ability to inhibit the growth of cancer cells.

Industry: Utilized in the development of new antibiotics and antitumor agents. Its derivatives are studied for their potential to overcome antibiotic resistance and improve cancer treatment.

作用機序

Actinomycin E2 exerts its effects by binding to DNA and inhibiting RNA synthesis. This binding interferes with the elongation of RNA chains, preventing the transcription of genetic information. The phenoxazinone chromophore intercalates between DNA base pairs, stabilizing the DNA-actinomycin complex and blocking the progression of RNA polymerase. This inhibition of RNA synthesis ultimately leads to the suppression of protein synthesis, which is critical for cell growth and proliferation.

類似化合物との比較

Actinomycin E2 is similar to other actinomycins, such as actinomycin D and actinomycin X2, in terms of its structure and biological activity. it has unique features that distinguish it from other members of the actinomycin family:

Actinomycin D: Widely used as an antitumor agent, particularly in the treatment of childhood cancers. Actinomycin D has a well-characterized mechanism of action and is known for its potent cytotoxicity.

Actinomycin X2: Another member of the actinomycin family with antimicrobial and antitumor properties. Actinomycin X2 has been studied for its ability to inhibit the growth of various bacterial and cancer cell lines.

The uniqueness of this compound lies in its specific interactions with DNA and its potential for the development of new therapeutic agents. Its distinct chemical structure and biological activity make it a valuable compound for scientific research and drug development.

生物活性

Actinomycin E2 is a member of the actinomycin family, which are polypeptide antibiotics produced by the bacterium Streptomyces. These compounds are known for their potent biological activities, particularly in the context of cancer therapy and antimicrobial applications. This article provides a detailed examination of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

This compound, like its relatives, primarily functions as a transcription inhibitor. It binds to DNA and inhibits RNA synthesis by intercalating between DNA base pairs, which disrupts the transcription process. This mechanism is crucial for its anticancer properties, as it can induce apoptosis in tumor cells by downregulating anti-apoptotic genes.

Key Mechanisms:

- DNA Intercalation: this compound intercalates into DNA, preventing RNA polymerase from transcribing DNA into mRNA.

- Inhibition of Topoisomerases: It stabilizes cleavable complexes of topoisomerases I and II with DNA, which is vital for DNA replication and transcription.

Anticancer Activity

This compound has shown significant efficacy against various cancer types. Its ability to induce apoptosis has been extensively studied in different cell lines.

Case Studies

- Osteosarcoma Cells:

- Leukemia Cells:

Antimicrobial Activity

This compound also displays antimicrobial properties. It has been noted for its effectiveness against various bacterial strains, particularly Gram-positive bacteria.

Table: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 2 µg/mL | |

| Escherichia coli | 4 µg/mL | |

| Bacillus subtilis | 1 µg/mL |

Research Findings

Recent studies have expanded our understanding of this compound's biological activity:

- Multi-Omics Analysis: A study revealed that Actinomycin D (closely related to this compound) significantly affects the proteomic and metabolomic profiles of Staphylococcus aureus, indicating a disruption in energy metabolism and oxidative stress pathways .

- Combination Therapies: The combination of this compound with other chemotherapeutic agents has shown enhanced efficacy in targeting cancer cells. This synergistic effect can lead to improved treatment outcomes in resistant cancer types .

特性

IUPAC Name |

2-amino-1-N,9-N-bis[3,10-di(butan-2-yl)-7,11,14-trimethyl-2,5,9,12,15-pentaoxo-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]-4,6-dimethyl-3-oxophenoxazine-1,9-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C66H94N12O16/c1-17-31(5)46-63(88)77-27-21-23-40(77)61(86)73(13)29-42(79)75(15)52(33(7)19-3)65(90)92-37(11)48(59(84)69-46)71-57(82)39-26-25-35(9)55-50(39)68-51-44(45(67)54(81)36(10)56(51)94-55)58(83)72-49-38(12)93-66(91)53(34(8)20-4)76(16)43(80)30-74(14)62(87)41-24-22-28-78(41)64(89)47(32(6)18-2)70-60(49)85/h25-26,31-34,37-38,40-41,46-49,52-53H,17-24,27-30,67H2,1-16H3,(H,69,84)(H,70,85)(H,71,82)(H,72,83) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICMBEGIECJGHSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)OC(C(C(=O)N1)NC(=O)C3=C4C(=C(C=C3)C)OC5=C(C(=O)C(=C(C5=N4)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CCCN7C(=O)C(NC6=O)C(C)CC)C)C)C(C)CC)C)N)C)C)C(C)CC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H94N12O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1311.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1402-42-2 | |

| Record name | Actinomycin D, 2(sup A)-D-alloisoleucine-5(sup A)-(N-methylisoleucine)-5(sup B)-(N-methylisoleucine)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001402422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。